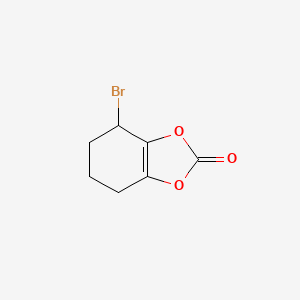
4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one is an organic compound that belongs to the class of benzodioxoles This compound is characterized by a bromine atom attached to a tetrahydrobenzodioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature, yielding the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of de-brominated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 4-Iodo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one.
Wissenschaftliche Forschungsanwendungen
4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and the nature of the reactions involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromotetrahydropyran: Similar in structure but with a different ring system.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another brominated compound with a different core structure
Uniqueness
4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one is unique due to its specific ring structure and the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
80715-23-7 |
|---|---|
Molekularformel |
C7H7BrO3 |
Molekulargewicht |
219.03 g/mol |
IUPAC-Name |
4-bromo-4,5,6,7-tetrahydro-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C7H7BrO3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h4H,1-3H2 |
InChI-Schlüssel |
CWEGROGZIIIXRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)OC(=O)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
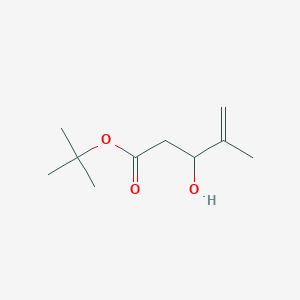
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)
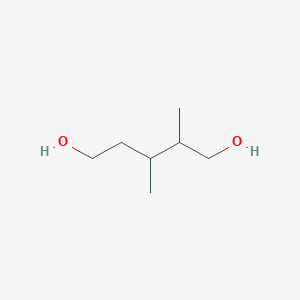
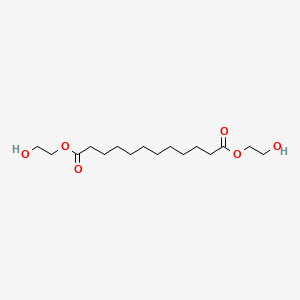
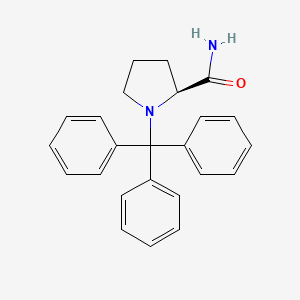
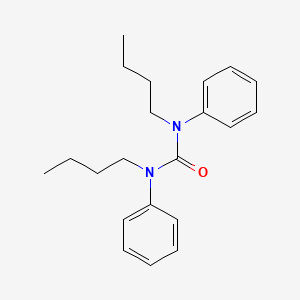
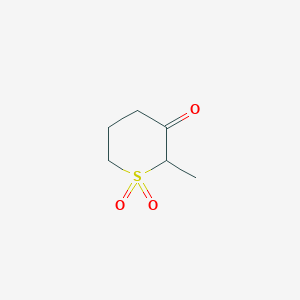
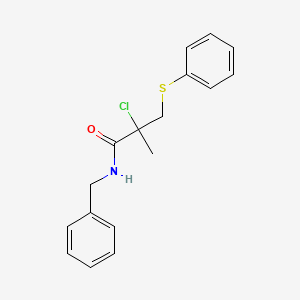
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
![1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene](/img/structure/B14420082.png)
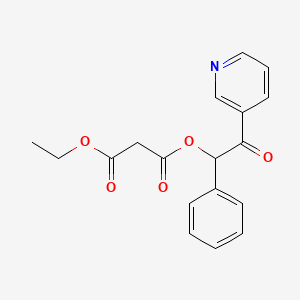
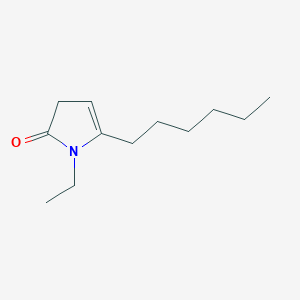
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)
